molecular formula C27H27FO12 B034505 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone CAS No. 103930-51-4

7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone

Cat. No. B034505
M. Wt: 562.5 g/mol
InChI Key: KXGVIPZFMKMPFU-OATXVPTESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone, also known as AD198, is a chemical compound that has been synthesized for its potential use in cancer treatment. This compound is a derivative of the well-known chemotherapy drug, doxorubicin, and has been developed to improve its efficacy and reduce its toxicity.

Mechanism Of Action

The mechanism of action of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is similar to that of doxorubicin. This compound works by inhibiting the replication of cancer cells and inducing cell death. However, the addition of the sugar moiety in 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone allows for better tumor penetration and uptake, leading to increased efficacy.

Biochemical And Physiological Effects

7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been shown to have a number of biochemical and physiological effects on cancer cells. These include the inhibition of DNA synthesis, the induction of oxidative stress, and the activation of cell death pathways. In addition, 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been shown to have less toxicity than doxorubicin, leading to fewer side effects.

Advantages And Limitations For Lab Experiments

One advantage of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is its potential as a more effective and less toxic cancer treatment compared to traditional chemotherapy drugs. In addition, its ability to target resistant cancer cells makes it a promising option for patients who have not responded to other treatments. However, the synthesis of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is complex and requires specialized equipment and expertise, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. In addition, researchers are exploring the use of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone in combination with other cancer treatments to enhance its efficacy. Finally, studies are ongoing to better understand the mechanism of action of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone and identify potential biomarkers that could be used to predict patient response.
Conclusion:
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is a promising compound with potential as a more effective and less toxic cancer treatment. Its unique structure and mechanism of action make it a valuable addition to the arsenal of chemotherapy drugs available to cancer patients. Further research is needed to fully understand the potential of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone and identify the optimal conditions for its use in clinical settings.

Synthesis Methods

The synthesis of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone involves the modification of the doxorubicin molecule through the addition of a fluorine atom and a sugar moiety. This modification is achieved through a series of chemical reactions that require specialized equipment and expertise.

Scientific Research Applications

7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been the subject of extensive scientific research due to its potential as a cancer treatment. Studies have shown that this compound is effective against a variety of cancer types, including breast, lung, and colon cancer. In addition, 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been shown to be effective against cancer cells that are resistant to traditional chemotherapy drugs.

properties

CAS RN

103930-51-4

Product Name

7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone

Molecular Formula

C27H27FO12

Molecular Weight

562.5 g/mol

IUPAC Name

(7S,9S)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H27FO12/c1-9-20(31)25(36)19(28)26(39-9)40-13-7-27(37,14(30)8-29)6-11-16(13)24(35)18-17(22(11)33)21(32)10-4-3-5-12(38-2)15(10)23(18)34/h3-5,9,13,19-20,25-26,29,31,33,35-37H,6-8H2,1-2H3/t9-,13-,19+,20+,25-,26-,27-/m0/s1

InChI Key

KXGVIPZFMKMPFU-OATXVPTESA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O

SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O

Other CAS RN

103930-51-4

synonyms

5,12-Naphthacenedione, 10-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.